REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7](O)[CH:6]=[C:5]([CH2:10][CH2:11][CH3:12])[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[CH:6]=[C:5]([CH2:10][CH2:11][CH3:12])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC(=CC(=N1)O)CCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours
|
Duration
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6 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with dichloromethane
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Type
|
ADDITION
|
Details
|
poured in ice
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Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over sodium sulphate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)CCC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |